2-Ethoxy-6-(4-methoxyphenyl)pyrazine
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Overview
Description
2-Ethoxy-6-(4-methoxyphenyl)pyrazine is a heterocyclic aromatic compound with the molecular formula C13H14N2O2. This compound is characterized by the presence of a pyrazine ring substituted with ethoxy and methoxyphenyl groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-6-(4-methoxyphenyl)pyrazine typically involves the reaction of appropriate substituted pyrazines with ethoxy and methoxyphenyl groups. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of boronic acids with halogenated pyrazines in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of environmentally benign reagents and solvents is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-6-(4-methoxyphenyl)pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the pyrazine ring to dihydropyrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include pyrazine N-oxides, dihydropyrazine derivatives, and various substituted pyrazines, depending on the specific reagents and conditions used .
Scientific Research Applications
2-Ethoxy-6-(4-methoxyphenyl)pyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 2-Ethoxy-6-(4-methoxyphenyl)pyrazine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-6-(4-methoxyphenyl)pyrazine
- 2-Ethoxy-6-(4-ethylphenyl)pyrazine
- 2-Ethoxy-6-(4-hydroxyphenyl)pyrazine
Uniqueness
2-Ethoxy-6-(4-methoxyphenyl)pyrazine is unique due to the specific combination of ethoxy and methoxyphenyl substituents on the pyrazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
CAS No. |
1333222-37-9 |
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Molecular Formula |
C13H14N2O2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
2-ethoxy-6-(4-methoxyphenyl)pyrazine |
InChI |
InChI=1S/C13H14N2O2/c1-3-17-13-9-14-8-12(15-13)10-4-6-11(16-2)7-5-10/h4-9H,3H2,1-2H3 |
InChI Key |
YDXYLBBSCRIHDY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=CN=C1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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